
2-フルオロ-5-((8-メトキシ-4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸
概要
説明
“2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . It is also used in the design of isocorydine derivatives with anticancer effects .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of phthalazinone scaffolds . The low-cost industrial byproduct phthalhydrazide is used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis
The molecular formula of this compound is C16H11FN2O3 . It has a molecular weight of 298.27 g/mol . The InChI code is 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Chemical Reactions Analysis
As an intermediate, this compound plays a crucial role in the synthesis of phthalazinone scaffolds . It is involved in the Negishi coupling reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.27 g/mol . Its density is 1.42 .科学的研究の応用
ポリ(ADP-リボース)ポリメラーゼ阻害剤
この化合物は、フタラジノン骨格の合成における中間体として用いられます。これらの骨格は、DNA修復に関与する重要な酵素であるポリ(ADP-リボース)ポリメラーゼ(PARP)の強力な阻害剤です。 PARP阻害剤は、特にBRCA変異を持つさまざまな癌の治療に有望であることが示されている薬剤のクラスです .
抗癌剤設計
また、イソコリジン誘導体の設計にも役割を果たします。イソコリジンは、その潜在的な抗癌効果について研究されているアルカロイドです。 この化合物の誘導体は、問題の安息香酸を使用して合成され、その有効性を高めたり、副作用を軽減したりする可能性があります .
触媒作用
この化合物は、ヒドロナフタレンのフリーデル・クラフツアルキル化や鈴木・宮浦クロスカップリング反応などの触媒プロセスに関与しています。 これらの反応は、さまざまな用途のための複雑な分子の生成につながる有機合成において基本的です .
分子スイッチ
この安息香酸誘導体は、分子スイッチとして機能する9,10-ジアリールアントラセンの合成に使用されます。 これらのスイッチは、分子レベルで電子回路を制御するために使用できる分子エレクトロニクスに潜在的な用途があります .
創薬
この化合物は、そのユニークな特性により、創薬プロセスで使用されています。 これは、特に体内の特定の経路や酵素を標的とする新しい医薬品の開発における重要な成分となり得ます.
材料科学
材料科学では、この化学化合物は、強度、柔軟性、または導電率の向上などの所望の特性を持つ新しい材料の開発に貢献しています.
ChemicalBook MilliporeSigma SMolecule
作用機序
Target of Action
The primary target of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When DNA damage occurs, PARP helps the cell to repair by adding poly (ADP-ribose) chains to the damaged areas. Inhibition of PARP by the compound prevents this repair, leading to accumulation of DNA damage .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in the cells due to the inhibition of PARP . This can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways. This makes the compound potentially useful in cancer treatment.
生化学分析
Biochemical Properties
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The compound acts as an inhibitor of PARP, thereby affecting the enzyme’s activity and influencing cellular responses to DNA damage. Additionally, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may interact with other biomolecules, such as transporters and binding proteins, which facilitate its cellular uptake and distribution .
Cellular Effects
The effects of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in DNA damage response and repair . By inhibiting PARP, the compound can induce cell cycle arrest and apoptosis in cells with damaged DNA. Furthermore, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its binding interactions with specific biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may interact with other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can result in sustained inhibition of PARP activity and prolonged effects on DNA repair processes .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, such as organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and overall efficacy. Additionally, 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Additionally, the compound’s interactions with transporters and binding proteins can affect its accumulation and localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA repair processes and other cellular functions . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations . Understanding the subcellular localization of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-fluoro-5-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h2-7H,8H2,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFACEFMPYXIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727900 | |
| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174044-71-3 | |
| Record name | 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)

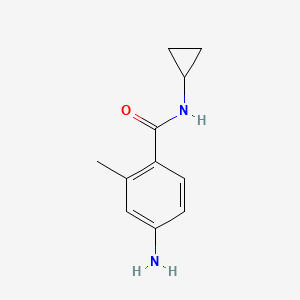


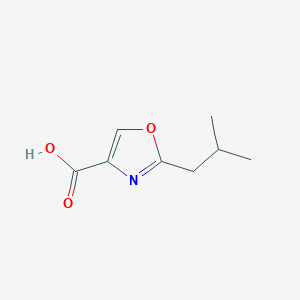
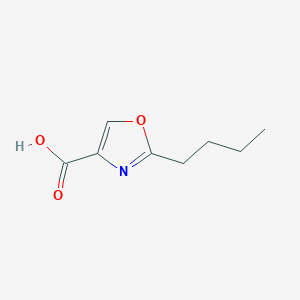
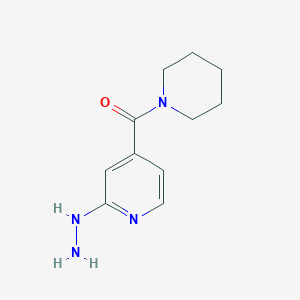
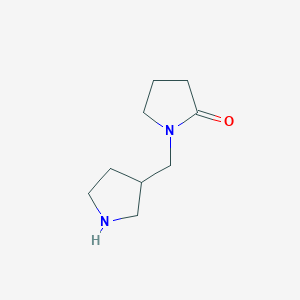
![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
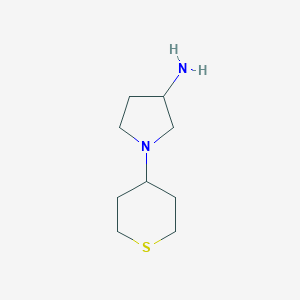

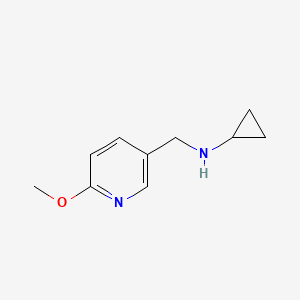
![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
